

4'-Chlorobiphenyl-4-sulfonyl chloride molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Chlorobiphenyl-4-sulfonyl chloride

Cat. No.: B1585763

[Get Quote](#)

An In-depth Technical Guide to **4'-Chlorobiphenyl-4-sulfonyl chloride**

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of **4'-Chlorobiphenyl-4-sulfonyl chloride**, a key intermediate in synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's molecular structure, physicochemical properties, a validated synthesis protocol, and its applications, grounding all claims in authoritative scientific principles.

Introduction: A Versatile Bifunctional Building Block

4'-Chlorobiphenyl-4-sulfonyl chloride is a bifunctional organic compound featuring a stable chlorinated biphenyl core and a highly reactive sulfonyl chloride group. This unique combination makes it a valuable building block, particularly in the synthesis of sulfonamides. The biphenyl scaffold is a common motif in pharmacologically active molecules, while the sulfonyl chloride functional group serves as a robust handle for coupling with amines and other nucleophiles. Its classification as a "Protein Degrader Building Block" highlights its relevance in contemporary drug discovery, such as in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics.^[1]

Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a reagent are foundational to its application in any synthetic workflow. The identity of **4'-Chlorobiphenyl-4-sulfonyl chloride** is unequivocally established by its molecular formula, weight, and spectroscopic signatures.

Chemical Structure

The molecule consists of two phenyl rings linked together. One ring is substituted with a chlorine atom at the 4-position (designated as 4'), and the other is substituted with a sulfonyl chloride group at the 4-position.

IUPAC Name: 4-(4-chlorophenyl)benzenesulfonyl chloride[2][3]

SMILES:ClC1=CC=C(C=C1)C1=CC=C(C=C1)S(Cl)(=O)=O[4]

Physicochemical Data Summary

The key properties of **4'-Chlorobiphenyl-4-sulfonyl chloride** are summarized in the table below. This data is critical for handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	20443-74-7	[1]
Molecular Formula	C ₁₂ H ₈ Cl ₂ O ₂ S	[1][4]
Molecular Weight	287.16 g/mol	[1]
Appearance	White crystalline powder	[5]
Melting Point	107-109 °C	[2][6]
Sensitivity	Moisture Sensitive	[6]

Synthesis Protocol: Electrophilic Chlorosulfonation

The most direct and reliable method for the laboratory-scale synthesis of **4'-Chlorobiphenyl-4-sulfonyl chloride** is the electrophilic aromatic substitution of 4-chlorobiphenyl using

chlorosulfonic acid. This reaction leverages well-established principles of organic chemistry.

Mechanistic Rationale

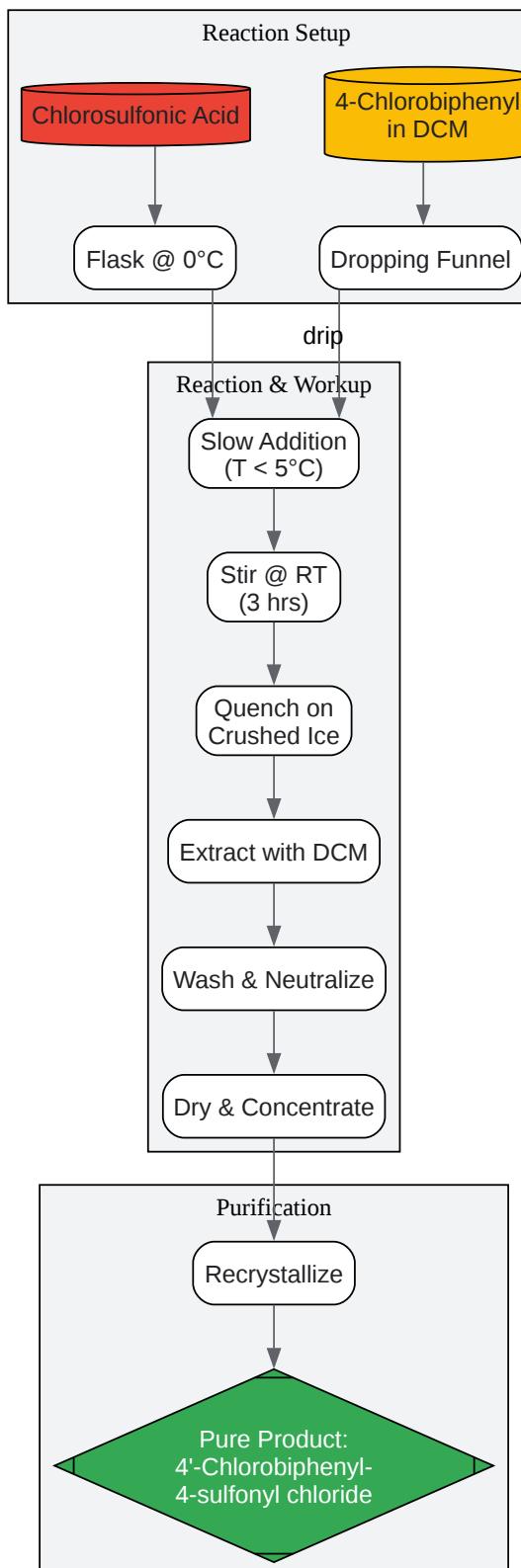
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion ($^{+}\text{SO}_2\text{Cl}$). The biphenyl system is an activated aromatic ring. The 4'-chlorophenyl substituent on one ring acts as a para-directing group for the incoming electrophile on the second ring. Steric hindrance at the ortho positions further favors substitution at the unsubstituted para position (C4), leading to the desired product with high regioselectivity.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for chlorosulfonation of aromatic compounds, ensuring a high degree of reliability and safety.[\[7\]](#)

Materials:


- 4-Chlorobiphenyl (1.0 equiv)
- Chlorosulfonic acid (reagent grade, ~4.0 equiv)
- Dichloromethane (DCM, anhydrous)
- Crushed ice/water
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with chlorosulfonic acid (4.0 equiv) and cool it to 0 °C using an ice-water bath.

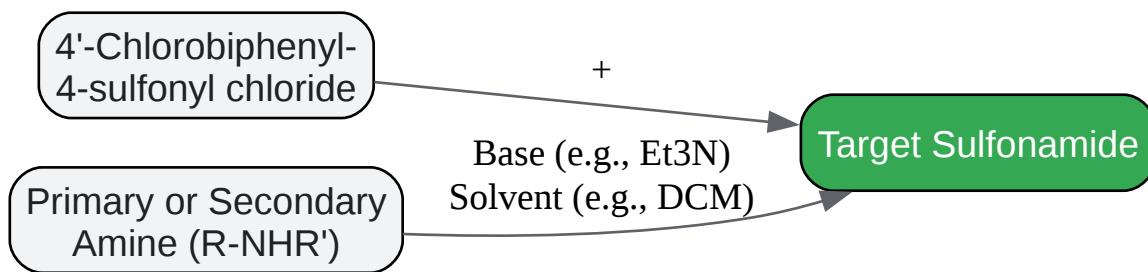
- Substrate Addition: Dissolve 4-chlorobiphenyl (1.0 equiv) in a minimal amount of anhydrous dichloromethane. Add this solution to the dropping funnel.
- Reaction Execution: Add the 4-chlorobiphenyl solution dropwise to the stirred, cold chlorosulfonic acid over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition. Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of undesired side products, such as sulfones.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.
- Workup - Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice in a beaker with vigorous stirring. Trustworthiness Note: This quenching step must be performed cautiously in a well-ventilated fume hood, as it generates significant amounts of HCl gas and is highly exothermic.
- Extraction: The resulting white precipitate is the crude product. If an organic solvent was used, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
- Neutralization & Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine. Self-Validation: The bicarbonate wash neutralizes residual acids, and its completion is visually confirmed by the cessation of CO₂ evolution.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude **4'-Chlorobiphenyl-4-sulfonyl chloride**.
- Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white crystalline solid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4'-Chlorobiphenyl-4-sulfonyl chloride**.

Structural Elucidation: Expected Spectroscopic Signatures


While a dedicated peer-reviewed publication with the full spectra of this specific compound is not readily available, its structure can be confidently predicted and would be verified using standard spectroscopic techniques.

- **^1H NMR Spectroscopy:** The molecule possesses C_2 symmetry through the biphenyl bond axis. This results in a simplified spectrum. Two distinct AA'BB' systems are expected in the aromatic region (~7.5-8.2 ppm). One set of doublets corresponds to the protons on the chlorinated ring, and the other, typically further downfield due to the electron-withdrawing sulfonyl chloride group, corresponds to the protons on the sulfonated ring.
- **IR Spectroscopy:** Infrared spectroscopy is an excellent tool for confirming the presence of the sulfonyl chloride functional group. Strong characteristic absorption bands are expected for the asymmetric and symmetric S=O stretches, typically appearing near 1375 cm^{-1} and 1185 cm^{-1} , respectively.[8]
- **Mass Spectrometry:** The mass spectrum would be expected to show a molecular ion (M^+) peak. A key validation feature would be the isotopic pattern resulting from the two chlorine atoms. The M, M+2, and M+4 peaks would appear in a characteristic ratio due to the presence of ^{35}Cl and ^{37}Cl isotopes, confirming the elemental composition.

Applications in Synthesis: Gateway to Sulfonamides

The primary utility of **4'-Chlorobiphenyl-4-sulfonyl chloride** is as an electrophile for the synthesis of sulfonamides, a privileged functional group in medicinal chemistry. It readily reacts with primary and secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form a stable sulfonamide linkage.

General Reaction Scheme: Sulfonamide Formation

[Click to download full resolution via product page](#)

Caption: General reaction scheme for sulfonamide synthesis.

This reactivity makes it an essential tool for drug discovery programs targeting enzymes and receptors where a sulfonamide moiety can act as a key binding element or a stable linker.

References

- **4'-Chlorobiphenyl-4-sulfonyl chloride**, min 97%, 1 gram. Oakwood Chemical. [\[Link\]](#)
- **4'-Chlorobiphenyl-4-sulfonyl chloride** | C₁₂H₈Cl₂O₂S | CID 2794745. PubChem. [\[Link\]](#)
- 4'-CHLORO[1,1'-BIPHENYL]-4-SULFONYL CHLORIDE Chemical Properties. Chemdad. [\[Link\]](#)
- Sulfanilyl chloride, N-acetyl-. Organic Syntheses. [\[Link\]](#)
- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. calpaclab.com [calpaclab.com]
- 2. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 3. **4'-Chlorobiphenyl-4-sulfonyl chloride** | C₁₂H₈Cl₂O₂S | CID 2794745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. H34182.03 [thermofisher.com]

- 5. 4-BIPHENYLSULFONYL CHLORIDE(1623-93-4) 1H NMR spectrum [chemicalbook.com]
- 6. 4'-CHLORO[1,1'-BIPHENYL]-4-SULFONYL CHLORIDE Three Chongqing Chemdad Co., Ltd [chemdad.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. acdlabs.com [acdlabs.com]
- To cite this document: BenchChem. [4'-Chlorobiphenyl-4-sulfonyl chloride molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585763#4-chlorobiphenyl-4-sulfonyl-chloride-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com